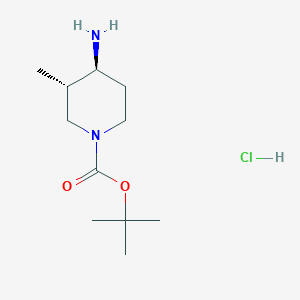
2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid is a fluorinated organic compound with potential applications in various fields of chemistry and industry. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid typically involves the introduction of fluorine atoms into the molecular structure through various fluorination techniques. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often achieved through continuous monitoring and optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing structure.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5,5-Difluoro-1,3,2-dioxathiane-2,2-dioxide: Another fluorinated compound with similar structural features.
Difluoromethylated compounds: Compounds containing the difluoromethyl group (CF2H) exhibit similar chemical properties.
Uniqueness
2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid is unique due to its specific combination of functional groups and fluorine atoms, which confer distinct reactivity and stability
Properties
Molecular Formula |
C6H10F2O5S |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
2,2-difluoro-5-methoxy-5-oxopentane-1-sulfonic acid |
InChI |
InChI=1S/C6H10F2O5S/c1-13-5(9)2-3-6(7,8)4-14(10,11)12/h2-4H2,1H3,(H,10,11,12) |
InChI Key |
ZTCXQYCUDNEQLG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(CS(=O)(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4'-Bromo-[1,1'-biphenyl]-4-yl)sulfinyl)acetamide](/img/structure/B11823062.png)
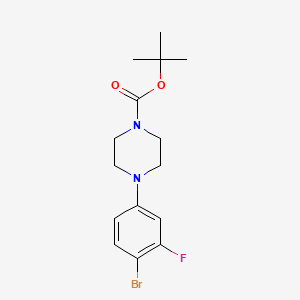


![Bis[3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-1-yl] oxalate](/img/structure/B11823088.png)

![(4S,5S)-N-[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-1-ium-2-yl]-1,3-dimethyl-4,5-diphenylimidazolidin-2-imine;chloride](/img/structure/B11823093.png)

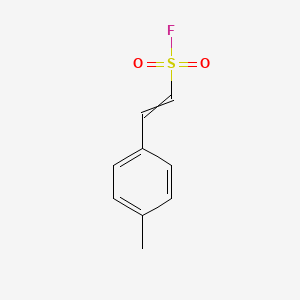

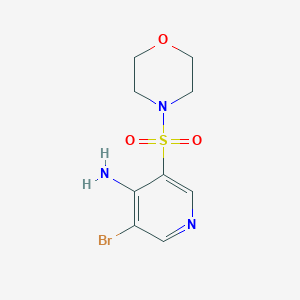
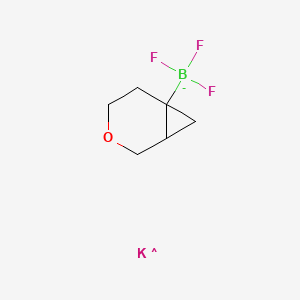
![Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-](/img/structure/B11823127.png)
